molecular formula C18H15F6PS B177559 Triphenylsulfonium hexafluorophosphate CAS No. 104558-95-4

Triphenylsulfonium hexafluorophosphate

Cat. No. B177559
M. Wt: 408.3 g/mol
InChI Key: OFOZWFGJJSDVIP-UHFFFAOYSA-N
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Description

Triphenylsulfonium Hexafluorophosphate is a chemical compound with the molecular formula C18H15F6PS and a molecular weight of 408.34 . It appears as a white to light yellow powder or crystal . It is used in various applications including as a catalyst for the ring-opening polymerisation of various cyclic monomers under UV irradiation .


Synthesis Analysis

Triphenylsulfonium Hexafluorophosphate can be prepared by the condensation of biphenyl sulfoxide with biphenyl sulfide, in the presence of P2O5 used as a dehydration agent and methanesulfonic acid used as a solvent .


Molecular Structure Analysis

The molecular structure of Triphenylsulfonium Hexafluorophosphate consists of 18 carbon atoms, 15 hydrogen atoms, 6 fluorine atoms, 1 phosphorus atom, and 1 sulfur atom .


Chemical Reactions Analysis

Triphenylsulfonium Hexafluorophosphate is known to be an effective catalyst for the ring-opening polymerisation of various cyclic monomers under UV irradiation . It has also been used in long wavelength free radical photopolymerization of (meth)acrylic monomers .


Physical And Chemical Properties Analysis

Triphenylsulfonium Hexafluorophosphate is a solid at 20°C and should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the air . The melting point ranges from 204.0 to 208.0 °C .

Scientific Research Applications

Photoinitiators and Photochemistry

  • Triphenylsulfonium salts, including hexafluorophosphate, have been studied for their solid-state photochemistry. They show remarkable counter ion dependence in photolysis, with different cage-to-escape ratios observed, influencing the formation of photoproducts like phenylthiobiophenyl and diphenylsulfide (Hacker, Leff, & Dektar, 1990).

Applications in Polymerization

  • This compound accelerates the radiation-induced cationic polymerization of styrene, particularly at low temperatures. This acceleration and increase in molecular weight are primarily due to the PF6- ion, forming ion pairs with cationic species involved in polymerization (Mah, Yamamoto, & Hayashi, 1982).
  • It's also used in the photopolymerization of other compounds, like 1,3-di(9-carbazolyl)-2-propanol glycidyl ether, with triphenylsulfonium hexafluorophosphate showing a high rate of photolysis (Lazauskaitė, Stanislovaitytė, & Gražulevičius, 2008).

Photoacid Generator Applications

  • Triphenylsulfonium chloride has been used as a bifunctional agent for the enrichment of perfluoroalkyl sulfonates and direct detection by MALDI-TOF-MS (Cao et al., 2011).
  • It's also employed in environmentally friendly photoacid generators for photolithography, with applications in patterning sub-100 nm features (Cho et al., 2011).

Optoelectronic Characteristics

  • The addition of triphenylsulfonium salts in the emitting layer of polymer light emitting diodes (PLEDs) can improve charge injection and transport, influencing device performance and emission profiles (Georgiadou et al., 2013).

Synthesis and Analysis

  • The compound has been synthesized through condensation processes, displaying better curing characteristics for epoxy resin (Liu et al., 2005).

Electron Impact Reactions

  • Studies on the electron impact reactions of triphenylsulfonium salt in solid state reveal insights into the mechanism of resist sensitization for electron beam exposure (Haller & Stewart, 1991).

Safety And Hazards

Triphenylsulfonium Hexafluorophosphate is classified as a skin irritant and can cause serious eye irritation . Precautions should be taken to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . In case of contact, the affected area should be washed with plenty of water and medical advice should be sought if irritation persists .

Future Directions

Triphenylsulfonium Hexafluorophosphate has been shown to be an effective catalyst for the ring-opening polymerisation of various cyclic monomers under UV irradiation . Future research may focus on exploring its potential in other types of polymerization reactions and in the synthesis of new materials .

properties

IUPAC Name

triphenylsulfanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15S.F6P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7(2,3,4,5)6/h1-15H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOZWFGJJSDVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886153
Record name Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1)
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Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylsulfonium hexafluorophosphate

CAS RN

57835-99-1, 104558-95-4
Record name Triphenylsulfonium hexafluorophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57835-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1)
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Record name Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of: thiobis(4,1-phenylene)-S,S,S',S'-tetraphenyldisulfonium bishexafluorophosphate; diphenyl(4-phenylthiophenyl)sulfonium hexafluorophosphate; propylene carbonate
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Record name Triphenylsulphonium hexafluorophosphate(1-)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
M Höfer, R Liska - Journal of Polymer Science Part A: Polymer …, 2009 - Wiley Online Library
… The photolytic cleavage reactions of base structures, such as triphenylsulfonium hexafluorophosphate (TPS) and diphenyliodonium hexafluorophosphate (DPI), have been …
Number of citations: 19 onlinelibrary.wiley.com
S Mah, Y Yamamoto, K Hayashi - Journal of Polymer Science …, 1982 - Wiley Online Library
Radiation‐induced cationic polymerization of styrene was studied in methylene chloride in the presence of triphenylsulfonium hexafluorophosphate. Acceleration in polymerization and …
Number of citations: 18 onlinelibrary.wiley.com
GY Menzheres, MS Kligshtein, AA Degtyareva… - Theoretical and …, 1990 - Springer
… of epoxide compounds, ie, triphenylsulfonium hexafluorophosphate (TSHP), in the solid state … The necessary degree of decomposition of triphenylsulfonium hexafluorophosphate (CeHs)…
Number of citations: 2 link.springer.com
A Liu, J Mo, S Huang, J Zou - Journal of Shanghai University (English …, 2005 - Springer
… The reaction condition was mild, such as reaction temperature between 40–50 C, reactive time 2–3 h, the yield of 4-(phenylthio)triphenylsulfonium hexafluorophosphate was 87.6%. …
Number of citations: 5 link.springer.com
S Mah, Y Yamamoto, K Hayashi - Radiation Physics and Chemistry (1977), 1984 - Elsevier
Primary processes of the radiation-induced cationic polymerization of α-methylstyrene in dichloromethane solution containing (C 6 H 5 ) 3 SPF 6 , which enhances the polymerization, …
Number of citations: 8 www.sciencedirect.com
WR Watt, HT Hoffman Jr, H Pobiner… - Journal of Polymer …, 1984 - Wiley Online Library
… Intending to prepare triphenylsulfonium hexafluorophosphate (TPS-PF6) by this method, we mixed a commercially supplied “triphenylsulfonium chloride” with potassium …
Number of citations: 43 onlinelibrary.wiley.com
E Takahashi, F Sanda, T Endo - Journal of Polymer Science …, 2003 - Wiley Online Library
Novel sulfonium salts [methyl‐, 2‐indany‐, or 1‐ethoxycarbonylethyl methyl‐2‐naphthylsulfonium hexafluorophosphate and 2‐indany‐, 1‐ethoxycarbonylethyl‐, 2‐methyl‐2‐…
Number of citations: 22 onlinelibrary.wiley.com
J Zhang, D Campolo, F Dumur, P Xiao, D Gigmes… - Polymer Bulletin, 2016 - Springer
… cationic photoinitiators (ie, diphenyliodonium hexafluorophosphate; 9-(4-hydroxyethoxyphenyl) thianthrenium hexafluorophosphate and triphenylsulfonium hexafluorophosphate) are …
Number of citations: 56 link.springer.com
Y Yagci, F Yilmaz, S Kiralp… - … Chemistry and Physics, 2005 - Wiley Online Library
… N-Ethoxy-2-methylpyridinium hexafluorophosphate and triphenylsulfonium hexafluorophosphate were also found to be effective in facilitating the polymerization of thiophene. …
Number of citations: 100 onlinelibrary.wiley.com
T Kozawa, Y Yoshida, MU Tagawa - Japanese journal of applied …, 1992 - iopscience.iop.org
… of 2 mM pyrene and 1 M benzene in dichloromethane at 70 ns after electron pulses, monitored at 450 nm, at several concentrations of triphenylsulfonium-hexafluorophosphate. …
Number of citations: 263 iopscience.iop.org

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